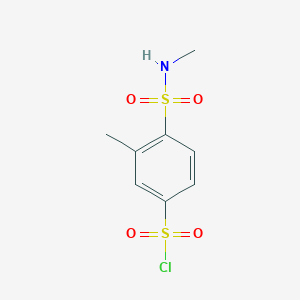

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methyl-4-(methylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c1-6-5-7(15(9,11)12)3-4-8(6)16(13,14)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQVUBFKXKFSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride typically proceeds via:

- Chlorosulfonation of a methyl-substituted benzene derivative to introduce the sulfonyl chloride group.

- Sulfamoylation to install the methylsulfamoyl group.

- Subsequent purification and isolation steps.

The key intermediate is often a chlorosulfonyl-substituted methylbenzene or benzamide derivative, which undergoes nucleophilic substitution with methylamine to yield the methylsulfamoyl moiety.

Preparation of the Chlorosulfonyl Intermediate

A common method starts with 4-chloro-N-methylbenzamide or 4-chlorobenzoic acid derivatives, which are reacted with chlorosulfonic acid under controlled heating conditions.

- Mix 4-chloro-N-methylbenzamide (or 4-chlorobenzoic acid) with chlorosulfonic acid.

- Heat the mixture at approximately 140 °C for 6 hours.

- Quench the reaction by adding the mixture dropwise into crushed ice-water to decompose unreacted chlorosulfonic acid.

- Extract the chlorosulfonyl intermediate with ether.

- Wash the organic layer with water, dry over calcium chloride, and remove solvent by distillation.

This yields 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide or 4-chloro-3-(chlorosulfonyl)benzoic acid, which can be used without further purification.

Introduction of the Methylsulfamoyl Group

The chlorosulfonyl intermediate is then reacted with aqueous methylamine solution to replace the sulfonyl chloride group with a methylsulfamoyl group.

- Add the chlorosulfonyl intermediate to a mixture of 25-30% aqueous methylamine and ethanol or water.

- Stir or allow the mixture to stand at room temperature for 2 to 4 hours.

- Remove the solvent under reduced pressure.

- Dissolve the residue in water and clarify with activated charcoal if necessary.

- Acidify the solution to pH ~6 with acetic acid to precipitate the product.

- Filter and recrystallize the product from aqueous acetic acid or aqueous alcohol.

This yields 4-chloro-3-(methylsulfamoyl)-N-methylbenzamide or the corresponding benzoic acid derivative with melting points reported around 165-166 °C and 230-232 °C respectively.

Specific Preparation of this compound

While the above procedures focus on 4-chloro derivatives, the preparation of the title compound involves analogous steps starting from 3-methyl-substituted benzene derivatives:

- Step 1: Chlorosulfonation of 3-methylbenzene or 3-methylbenzamide with chlorosulfonic acid under heating to introduce the chlorosulfonyl group at the 1-position.

- Step 2: Reaction of the chlorosulfonyl intermediate with methylamine to form the methylsulfamoyl group at the 4-position.

- Step 3: Isolation and purification by acidification, filtration, and recrystallization.

The exact reaction conditions (temperature, solvent, reaction time) are optimized based on the substrate and desired yield.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid + 3-methylbenzamide | 140 °C | 6 hours | - | Quench with ice-water; extract with ether |

| Sulfamoylation | 25-30% aqueous methylamine + ethanol or water | Room temp | 2-4 hours | 70-85 | Acidify to pH 6; recrystallize |

| Purification | Filtration, recrystallization from aqueous alcohol | - | - | - | Melting point ~165-230 °C depending on derivative |

Analytical and Characterization Data

- Melting Points: The methylsulfamoylbenzamide derivatives show melting points in the range of 165-166 °C, while benzoic acid derivatives range around 230-232 °C.

- NMR and Mass Spectrometry: Characterization involves ^1H NMR, ^13C NMR, and HRMS to confirm the presence of methylsulfamoyl and sulfonyl chloride groups.

- Purity: Achieved by recrystallization and chromatographic techniques.

Research Findings and Optimization Insights

- The chlorosulfonation step is critical and requires precise temperature control to avoid decomposition.

- Use of aqueous methylamine in ethanol enhances the nucleophilic substitution efficiency.

- Acidification to pH 6 is optimal for precipitating the methylsulfamoyl product without hydrolyzing the sulfonyl chloride.

- The chlorosulfonyl intermediates can often be used without further purification, simplifying the process.

- Variations in substituents on the benzene ring affect reaction times and yields but follow the same general synthetic pathway.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like water, alcohols, and amines can substitute the sulfonyl chloride group.

Major Products Formed:

Oxidation: Formation of carboxylic acids and sulfonic acids.

Reduction: Formation of amines and alcohols.

Substitution: Formation of sulfonamides and sulfonic esters.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is C8H10ClNO4S2, with a molecular weight of 283.76 g/mol. The compound features a sulfonyl chloride functional group, which is known for its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of sulfonamides, which are critical in developing pharmaceuticals and agrochemicals. The compound can be synthesized through reactions involving thionyl chloride or phosphorus pentachloride with 3-methyl-4-amino-benzenesulfonamide.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity: Sulfonamide derivatives exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli . The sulfonyl chloride group can form stable covalent bonds with bacterial enzymes, inhibiting their function.

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines by modulating signaling pathways related to cell proliferation and apoptosis .

Biochemical Research

The compound is used to study enzyme inhibitors and receptor binding assays. Its ability to interact with specific enzymes allows researchers to explore its effects on metabolic pathways and gene expression . For example, it can modulate the activity of sulfonamide synthase, crucial for the formation of sulfonamide bonds.

Table: Summary of Key Studies on this compound

Mechanism of Action

The compound exerts its effects through its reactivity with various functional groups. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamides and sulfonic esters. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

*Calculated based on standard atomic weights.

Structural and Reactivity Comparisons

- This contrasts with simpler halogen or methyl substituents (e.g., ), which primarily affect steric bulk and electronic properties. Tetrazole vs. Methylsulfamoyl: The tetrazole analog () exhibits distinct reactivity due to its aromatic heterocycle, enabling coordination to metal catalysts or participation in click chemistry. The methylsulfamoyl group, however, may favor nucleophilic substitution reactions with amines. Halogenated Derivatives: Compounds like 5-bromo-2-chloro-4-methoxybenzene-1-sulfonyl chloride () are more electrophilic due to electron-withdrawing halogens, making them reactive toward nucleophiles like alcohols or amines.

- Stability and Solubility: Methyl and methoxy groups (e.g., ) improve solubility in organic solvents but may reduce stability under acidic conditions.

Research Findings and Challenges

- Reactivity Studies : Halogenated sulfonyl chlorides (e.g., ) undergo faster nucleophilic substitution than methoxy- or alkyl-substituted derivatives due to enhanced electrophilicity.

- Limitations : Direct data on the target compound’s stability or reaction kinetics are absent in the evidence. Comparisons rely on structural analogs, necessitating further experimental validation.

Biological Activity

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN1O3S2, with a molecular weight of 283.79 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of stable covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been reported to inhibit the growth of cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects by acting as a positive allosteric modulator at certain neurotransmitter receptors. This action could influence neurotransmitter release and synaptic plasticity, which are critical in treating conditions such as anxiety and depression .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity influenced by specific substitutions on the phenyl ring. The following table summarizes these differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide structure with methyl substitution | Antimicrobial, anticancer |

| 4-Amino-benzenesulfonamide | Amino group substitution | Antibacterial |

| 4-Bromo-benzenesulfonamide | Bromo substitution | Anticancer |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides showed significant antibacterial activity against clinical isolates of Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

- Anticancer Activity : In vitro studies indicated that this compound inhibited the proliferation of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride, and how can purity be optimized? A:

- Synthetic Routes : The compound is typically synthesized via sequential sulfonation and chlorination of a substituted benzene derivative. A common approach involves reacting 3-methylbenzenesulfonic acid with methylamine under controlled conditions to introduce the methylsulfamoyl group, followed by treatment with chlorinating agents (e.g., PCl₅ or SOCl₂) .

- Purification : Recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) or column chromatography using silica gel (eluent: ethyl acetate/hexane) is recommended. Purity should be verified via HPLC (≥97% by area) or ¹H NMR (absence of residual solvent peaks) .

Advanced Structural Characterization

Q: How can conflicting spectroscopic data (e.g., ¹H NMR shifts) for this compound be resolved? A:

- Data Reconciliation : Discrepancies in NMR shifts may arise from solvent effects or impurities. Compare spectra acquired in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts. For ambiguous signals, use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign protons unambiguously .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and match experimental data. This method resolves ambiguities in aromatic proton assignments .

Reactivity and Functional Group Compatibility

Q: What precautions are necessary to prevent hydrolysis of the sulfonyl chloride group during reactions? A:

- Moisture Control : Conduct reactions under anhydrous conditions (argon/nitrogen atmosphere) and use rigorously dried solvents (e.g., THF or DMF activated with molecular sieves).

- Temperature Modulation : Avoid prolonged heating above 40°C. For reactions requiring elevated temperatures, use azeotropic distillation (e.g., toluene reflux) to remove water .

- Competing Reactivity : The methylsulfamoyl group may act as a weak nucleophile; monitor for unintended side reactions (e.g., intramolecular cyclization) via TLC or LC-MS .

Advanced Applications in Medicinal Chemistry

Q: How can this compound be utilized to synthesize sulfonamide-based enzyme inhibitors? A:

- Sulfonylation Strategy : React with primary/secondary amines (e.g., piperazine derivatives) in dichloromethane at 0–25°C to form sulfonamides. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize di-adduct formation .

- Enzyme Inhibition Assays : After synthesis, validate inhibitory activity via fluorescence-based assays (e.g., carbonic anhydrase inhibition using 4-nitrophenyl acetate hydrolysis). IC₅₀ values should be compared with controls (e.g., acetazolamide) .

Computational Modeling of Reaction Pathways

Q: What computational methods are suitable for predicting the regioselectivity of sulfonyl chloride reactions? A:

- DFT-Based Approaches : Use Gaussian or ORCA software to calculate transition-state energies for competing reaction pathways (e.g., sulfonylation at para vs. meta positions). Focus on Fukui indices to identify electrophilic hotspots .

- MD Simulations : Perform molecular dynamics (AMBER/CHARMM force fields) to model solvent effects and steric hindrance, which influence regioselectivity in bulky substrates .

Handling Discrepancies in Reported Physical Properties

Q: How should researchers address conflicting melting point or solubility data for this compound? A:

- Experimental Replication : Independently measure melting points using a calibrated Kofler hot-stage apparatus. For solubility, perform gravimetric analysis in multiple solvents (e.g., DMSO, ethanol).

- Literature Cross-Validation : Compare data against high-authority sources (e.g., PubChem, ECHA) rather than vendor catalogs. Note that polymorphic forms or hydrate formation may explain discrepancies .

Stability and Storage Recommendations

Q: What are the optimal storage conditions to prevent decomposition? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.